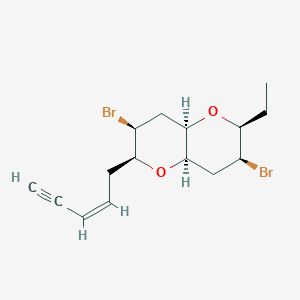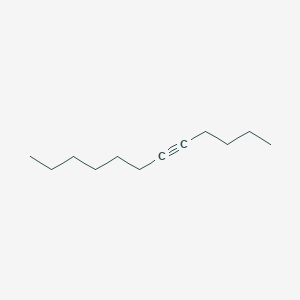
5-十二炔
描述
5-Dodecyne, also known as 1,5-dodecadiene, is an organic compound with the chemical formula C12H24. It is a colorless liquid that is soluble in many organic solvents such as benzene, ether, and alcohols. 5-Dodecyne is a valuable starting material in organic synthesis, and is used in the production of polymers, surfactants, and other chemicals.
科学研究应用
药物发现和 GPCR 研究:戴等人 (2017) 发现,包含与 5-十二炔相关的成分的 5-HT2BR 纳米圆盘,在针对 5-HT2BR(一种 G 蛋白偶联受体)的亚型选择性药物的开发中具有潜在应用。这可以极大地帮助 GPCR 的结构和功能研究以及药物发现 (Dai 等人,2017).
电化学应用:Deming 等人 (2015) 和胡等人 (2015) 发现,十二炔封端的纳米粒子,包括 AuPd 和 AgAu 合金,在氧还原中表现出显着的电催化活性。这些发现表明在燃料电池和其他电化学器件中具有潜在应用 (Deming 等人,2015); (胡等人,2015).
表面科学和半导体界面:Rabinal (2016) 发现,p 型硅表面的 1-十二炔可以控制表面态,从而调节具有金属半导体界面的器件的电学特性。这对半导体技术和电子学有影响 (Rabinal,2016).
分析化学应用:Zhu 等人 (2014) 证明了具有 1-十二炔的二氧化硅-WCX 吸附剂在猪肝中 β-激动剂和环境水样中伯芳香胺的纯化和测定中的效用。该应用在环境监测和食品安全中具有重要意义 (Zhu 等人,2014a); (Zhu 等人,2014b).
液晶研究:Abbasi 等人 (2006) 研究了含有 5-十二炔的化合物,发现它们表现出液晶行为,这对显示技术和其他应用中的新材料开发很重要 (Abbasi 等人,2006).
属性
IUPAC Name |
dodec-5-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22/c1-3-5-7-9-11-12-10-8-6-4-2/h3-9,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPXWRQCSIYOOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC#CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173476 | |
| Record name | 5-Dodecyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19780-12-2 | |
| Record name | 5-Dodecyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19780-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Dodecyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Dodecyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Dodecyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the position of the triple bond in an alkyne affect its polymerization using the MoOCl4-n-Bu4Sn-EtOH catalyst system?
A1: Research suggests that while 5-Dodecyne, with an internal triple bond, polymerizes slower than 2-nonyne (terminal triple bond) using the MoOCl4-n-Bu4Sn-EtOH catalyst system, both exhibit living polymerization characteristics. [] This means that the position of the triple bond impacts the polymerization rate but doesn't necessarily hinder the controlled chain growth crucial for producing polymers with specific lengths and properties.
Q2: Can 5-Dodecyne be used to create block copolymers, and if so, what type of catalyst system is effective?
A2: Yes, 5-Dodecyne can be utilized in block copolymer synthesis. Research demonstrates that a WOCl4-Bu4Sn-tert-BuOH (1:1:1) catalyst system effectively facilitates the living polymerization of 5-Dodecyne. [] This living polymerization mechanism enables the sequential addition of different monomers, like o-(Trimethylsilyl)phenyl]acetylene, to create well-defined block copolymers with potentially tailored material properties.
Q3: What makes living polymerization advantageous when using monomers like 5-Dodecyne?
A3: Living polymerization offers exceptional control over the polymerization process. When polymerizing 5-Dodecyne, this control translates into several advantages:
- Narrow Molecular Weight Distribution (MWD): This allows for the creation of polymers with consistent chain lengths, resulting in more predictable and controllable material properties. [, ]
- Block Copolymer Synthesis: The sequential addition of different monomers, as demonstrated with 5-Dodecyne, enables the creation of complex polymer architectures with distinct blocks, each potentially imparting unique characteristics to the final material. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




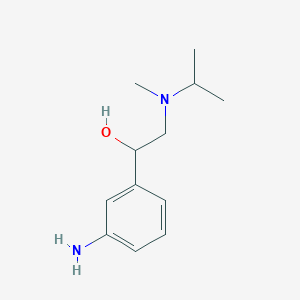

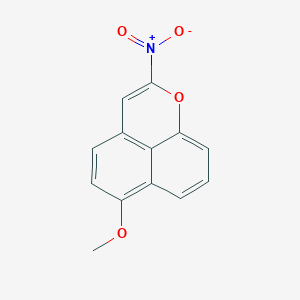
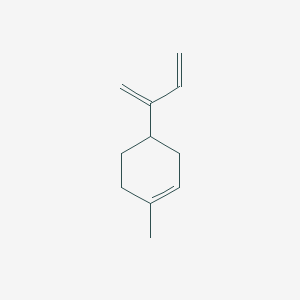
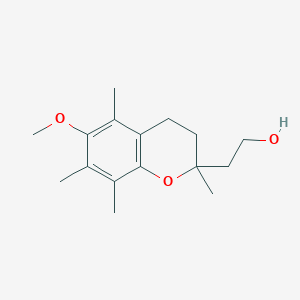
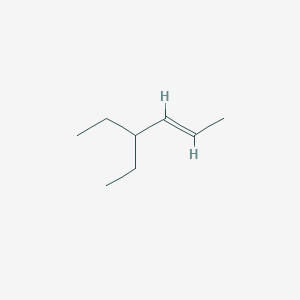
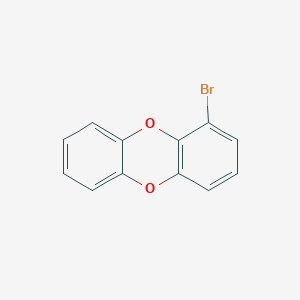
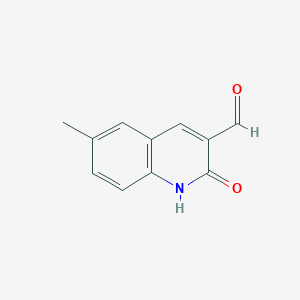
![Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B11325.png)



